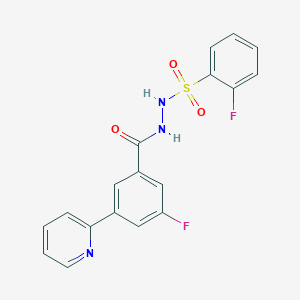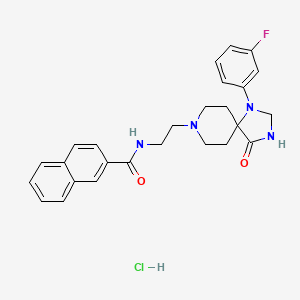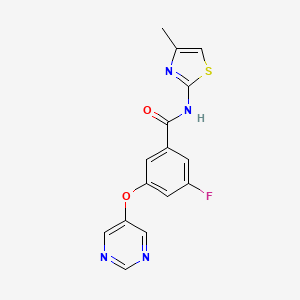
2-Fluoro-N'-(3-fluoro-5-(pyridin-2-yl)benzoyl)benzenesulfonohydrazide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C18H13F2N3O3S . It contains elements such as carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur .Physical And Chemical Properties Analysis
The molecular weight of this compound is 389.38 . Other physical and chemical properties such as boiling point and solubility are not available in the current resources .Applications De Recherche Scientifique
Cancer Therapeutics
WM-1119 has shown promise as a therapeutic agent in cancer treatment due to its ability to inhibit histone acetyltransferases KAT6A and KAT6B. These enzymes play a crucial role in chromatin organization and gene expression regulation. By inhibiting KAT6A/B, WM-1119 induces cell cycle exit and cellular senescence, which can arrest tumor growth without causing DNA damage . This application is particularly significant in the context of lymphoma, where WM-1119 has demonstrated the ability to halt disease progression in mice models .
Epigenetic Modulation
As an inhibitor of KAT6A and KAT6B, WM-1119 serves as a tool for epigenetic modulation. These enzymes are involved in the acetylation of lysine residues on histones H3 and H4, which affects gene expression. WM-1119’s action on these acetyltransferases allows researchers to study the epigenetic mechanisms underlying various biological processes and diseases .
Senescence Research
WM-1119 can induce senescence in cancer cells, a state where cells stop dividing but remain metabolically active. This is particularly useful in studying the mechanisms of aging and the role of cellular senescence in cancer and other age-related diseases. The compound’s ability to induce senescence is dependent on the CDKN2A locus, providing a targeted approach to this area of research .
Hematopoietic Stem Cell Studies
KAT6A, one of the targets of WM-1119, has essential roles in normal hematopoietic stem cells. By inhibiting KAT6A, researchers can explore the function and regulation of these stem cells, which are crucial for the formation of blood cells. This has implications for understanding blood disorders and developing stem cell therapies .
Transcriptional Regulation
WM-1119’s inhibition of KAT6A/B affects transcriptional regulation due to the enzymes’ role as transcriptional coactivators for RUNX1 and RUNX2. This application is vital for understanding the transcriptional dynamics in developmental biology and diseases where RUNX genes are implicated .
Drug Development and Screening
The selective inhibition profile of WM-1119 makes it an excellent candidate for drug development and screening platforms. Its high potency and selectivity for KAT6A/B over other histone acetyltransferases and a broad range of other biological targets make it a valuable chemical probe in the search for new therapeutic agents .
Protein Interaction Studies
WM-1119 can be used to study protein interactions, particularly those involving p53/TP53, which is acetylated by KAT6A. Understanding these interactions is crucial for deciphering the pathways involved in tumor suppression and the cellular response to stress .
Chromatin Dynamics and Organization
Finally, WM-1119’s role in modulating histone acetylation provides insights into chromatin dynamics and organization. Researchers can use WM-1119 to investigate how changes in histone acetylation patterns affect chromatin structure and function, which is fundamental to understanding gene expression regulation and the development of various diseases .
Propriétés
IUPAC Name |
3-fluoro-N'-(2-fluorophenyl)sulfonyl-5-pyridin-2-ylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O3S/c19-14-10-12(16-6-3-4-8-21-16)9-13(11-14)18(24)22-23-27(25,26)17-7-2-1-5-15(17)20/h1-11,23H,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXULUNLCRKWRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NNC(=O)C2=CC(=CC(=C2)C3=CC=CC=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701137401 | |
| Record name | Benzoic acid, 3-fluoro-5-(2-pyridinyl)-, 2-[(2-fluorophenyl)sulfonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-N'-(3-fluoro-5-(pyridin-2-yl)benzoyl)benzenesulfonohydrazide | |
CAS RN |
2055397-28-7 | |
| Record name | Benzoic acid, 3-fluoro-5-(2-pyridinyl)-, 2-[(2-fluorophenyl)sulfonyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055397-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-fluoro-5-(2-pyridinyl)-, 2-[(2-fluorophenyl)sulfonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-N'-(2-fluorobenzenesulfonyl)-5-(pyridin-2-yl)benzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
A: WM-1119 is a potent and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B. [, ] It acts by binding to the Acetyl-CoA binding site of these enzymes, thereby preventing the acetylation of histone proteins. [] This inhibition of KAT6A/B leads to the induction of cellular senescence, a state of irreversible cell cycle arrest, in cancer cells. [, ]
A: The chemical formula of WM-1119 is C19H13F2N5O3S. [] Detailed spectroscopic data, such as NMR and mass spectrometry, can be found in the original research publication. [] For a visual representation of its structure, refer to the publication describing the MYST histone acetyltransferase KAT6A/B in complex with WM-1119. []
A: WM-1119 demonstrates anti-leukemic activity across multiple cell lines by downregulating cell cycling and upregulating senescence signatures. [] Notably, inactivating CDKN2A, a gene often disrupted in chemotherapy-resistant Acute Myeloid Leukemia (AML), prevents WM-1119's anti-leukemic activity. This suggests that WM-1119's effect is dependent on CDKN2A upregulation. [] This finding is significant because conventional chemotherapy for AML often struggles to induce cell cycle arrest in resistant cells, leading to treatment failure. [] WM-1119's ability to induce senescence by a different mechanism offers a potential therapeutic strategy to overcome this resistance.
A: Yes, WM-1119 has shown efficacy in pre-clinical models. For instance, it exhibited synergy with the standard chemotherapy regimen cytarabine and doxorubicin (AraC/Dox) in multiple cell contexts, including MLL-AF9 primary murine AML ex vivo. [] This suggests its potential applicability beyond cell lines.
A: The development of WM-1119 involved extensive structure-activity relationship (SAR) studies. [] Key structural motifs contributing to its potency include the 2-fluorobenzenesulfonyl and phenylpyridine groups. [] Further details about the SAR can be found in the publication focusing on the discovery of acylsulfonohydrazide-derived KAT6A inhibitors. []
A: While specific resistance mechanisms to WM-1119 have not been extensively studied yet, the research highlights that its anti-leukemic activity is dependent on CDKN2A. [] Therefore, loss or inactivation of CDKN2A could potentially lead to resistance. This warrants further investigation to understand the development of potential resistance mechanisms and guide the design of effective therapeutic strategies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide](/img/structure/B611729.png)
![(1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide](/img/structure/B611731.png)

![1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol](/img/structure/B611734.png)


![N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B611741.png)

![(4-fluorophenyl)(2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridin-5(4H)-yl)methanone](/img/structure/B611743.png)
![N-[3-Chloro-4-[(5-chloro-2-pyridinyl)oxy]phenyl]-2-pyridinecarboxamide](/img/structure/B611748.png)
![5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide](/img/structure/B611749.png)